molecular formula C9H9ClN4O B2962047 2-azido-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1160748-12-8

2-azido-N-(2-chloro-4-methylphenyl)acetamide

Cat. No. B2962047
CAS RN: 1160748-12-8
M. Wt: 224.65
InChI Key: FPRUOFMKTUNVDB-UHFFFAOYSA-N
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Description

2-azido-N-(2-chloro-4-methylphenyl)acetamide is a biochemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 2-azido-N-(4-methylphenyl)acetamide involves the dissolution of 2-Chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a mixture of ethanol/water (70:30). This mixture is then refluxed for 24 hours at 80°C. After the reaction is complete (as monitored by thin-layer chromatography, TLC), the 2-azido-N-(4-methylphenyl)acetamide precipitate is filtered and washed with cold water .


Molecular Structure Analysis

The molecular structure of 2-azido-N-(2-chloro-4-methylphenyl)acetamide comprises three independent molecules. Two pairs of these molecules differ significantly in the rotational orientation of the azido group, while one pair has very similar conformations. The N—N—C—C torsion angles are 173.9 (2), 102.7 (2), and 173.6 (2) .


Chemical Reactions Analysis

N-arylacetamides, such as 2-azido-N-(2-chloro-4-methylphenyl)acetamide, are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds . Azides have found valuable applications in medicinal chemistry, molecular biology, and organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-azido-N-(2-chloro-4-methylphenyl)acetamide include a molecular weight of 224.65 and a molecular formula of C9H9ClN4O .

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides, such as 2-azido-N-(2-chloro-4-methylphenyl)acetamide, have been used in the synthesis of various heterocycles . These include five-membered ring systems with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Proteomics Research

2-azido-N-(2-chloro-4-methylphenyl)acetamide is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and locations.

Click Chemistry Reactions

Azides are used as selective fluorescence tagging probes for click chemistry reactions . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the desired product. The azide group in 2-azido-N-(2-chloro-4-methylphenyl)acetamide can react with alkynes to form a stable triazole ring, a reaction that is often used in the synthesis of drugs and other bioactive molecules.

Medicinal Chemistry

Azides have found valuable applications in medicinal chemistry . They are used as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc . These heterocycles are often found in pharmaceutical compounds due to their diverse biological activities.

Molecular Biology

In the field of molecular biology, azides are used in various applications . For example, they can be used in the labeling and detection of biomolecules, in the study of biological processes, and in the development of diagnostic assays.

Organic Synthesis

Azides are used as intermediates in organic synthesis . They can participate in a variety of reactions, including nucleophilic substitution, reduction, and cycloaddition reactions, making them versatile tools in the synthesis of complex organic molecules.

properties

IUPAC Name

2-azido-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-6-2-3-8(7(10)4-6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRUOFMKTUNVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(2-chloro-4-methylphenyl)acetamide

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